molecular formula C6H9ClO4S B2694367 Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate CAS No. 2137718-17-1

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

Cat. No. B2694367
CAS RN: 2137718-17-1
M. Wt: 212.64
InChI Key: KDWRGMHUZCLABJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MSCC and is synthesized through a specific method. MSCC has shown promising results in scientific research, particularly in its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

In the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, researchers have explored the ring-opening reactions of cyclopropane. They discovered that these derivatives are effective inhibitors of enzymes such as cytosolic carbonic anhydrase and acetylcholinesterase, which are crucial in the treatment of diseases like Alzheimer's and Parkinson's. This underscores the potential therapeutic applications of compounds derived from cyclopropane, including Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate (Boztaş et al., 2019).

Polymerization and Material Science

The compound has also been utilized in the field of polymerization and material science. For example, the radical homopolymerization of cyclic monomers with cyclopropane ring opening leads to polymers with specific properties, such as a glass transition temperature of 90°C. This process highlights the compound's role in developing new materials with desired thermal properties (Moszner et al., 2003).

Facile Construction of Spirocyclopropane Anellated Heterocycles

Further research into the synthesis capabilities of cyclopropane derivatives has led to the facile construction of various spirocyclopropane anellated heterocycles. This process involves reactions with bidentate nucleophiles, demonstrating the compound's versatility in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Meijere et al., 1989).

Lewis Acid-Catalyzed Ring-Opening

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another significant application. This method, which preserves the enantiomeric purity of the cyclopropane, has been applied in synthesizing inhibitors targeting serotonin and norepinephrine reuptake, indicating potential for developing antidepressants (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRGMHUZCLABJ-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.